2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride
説明
特性
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c1-10-6(7)4-2-8-3-5(4)9-10;;/h8H,2-3,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZZBGPEFDXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CNCC2=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-methyl-1H-pyrrole with hydrazine hydrate in the presence of an acid catalyst. The reaction mixture is then subjected to heating to facilitate the formation of the pyrrolopyrazole core structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction kinetics, scalability, and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may serve as a ligand for various biological targets, aiding in the study of molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.
類似化合物との比較
Key Observations:
- Methyl Substitution Position : The 2-methyl group in the target compound distinguishes it from positional isomers like 5-methyl-pyrrolo-pyrazole, which may exhibit divergent electronic and steric properties .
- Salt Forms: The dihydrochloride salt improves solubility compared to non-salt analogs (e.g., 5-methyl-pyrrolo-pyrazole), critical for in vitro assays .
- Heterocyclic Core Modifications: Replacing the pyrrolo ring with thiophene (in thieno-pyrazoles) or diazolo rings alters π-electron density and binding affinity, as seen in kinase inhibitors .
Functional Analogs in Drug Discovery
A notable functional analog is Cmpd 1 (5-[(2S,5R)-2,5-dimethyl-4-(tetrahydro-2H-pyran-4-ylmethyl)piperazin-1-yl]carbonyl-N-(5-fluoro-2-methylpyrimidin-4-yl)-6,6-dimethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine), a pyrrolo-pyrazole derivative with a carboxaldehyde substituent and fluoropyrimidinyl group . This compound is a potent ATP-competitive inhibitor of PKCα and PKCβ (IC₅₀ < 10 nM), demonstrating how structural elaborations on the core scaffold enhance target specificity and potency . In contrast, the target compound lacks these functional groups, suggesting it may serve as a simpler building block for further derivatization.
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydrochloride form likely increases aqueous solubility compared to neutral analogs like 5-methyl-pyrrolo-pyrazole .
- Stability : Methyl groups generally enhance metabolic stability; the 2-methyl substitution may reduce oxidative degradation compared to unsubstituted pyrrolo-pyrazoles .
- Bioactivity : The absence of reported kinase inhibition for the target compound contrasts with Cmpd 1, highlighting the importance of substituents in modulating biological activity .
生物活性
2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₆H₁₂Cl₂N₄ |
| Molecular Weight | 211.09 g/mol |
| IUPAC Name | 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine; dihydrochloride |
| PubChem CID | 121553094 |
Research indicates that compounds similar to 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine may interact with various biological targets. For instance:
- Inhibition of Enzymatic Activity : Compounds in this class have shown potential in inhibiting specific enzymes associated with disease pathways. For example, studies have reported that modifications in the pyrrolo[3,4-c]pyrazole structure can enhance inhibitory effects on certain ATPases involved in parasitic infections .
- Antiparasitic Activity : The compound's structural analogs have been evaluated for their antiparasitic properties. Research has shown that certain derivatives exhibit significant activity against Plasmodium falciparum (the malaria parasite), with effective concentrations (EC50) in the low micromolar range .
Biological Activity Studies
Several studies have highlighted the biological activity of the compound:
Case Study: Antiparasitic Efficacy
A study focused on optimizing a related compound for antimalarial activity found that structural modifications led to improved aqueous solubility and metabolic stability. The optimized compound demonstrated an EC50 value of 0.010 μM against P. falciparum . This suggests that similar modifications could enhance the efficacy of 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride.
Case Study: Toxicological Assessment
Another investigation into the toxicity profile of related compounds indicated that they could potentially mitigate TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor (AhR). This receptor is implicated in various toxicological pathways . The findings suggest that 2-methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride may possess protective effects against environmental toxins.
Comparative Analysis of Biological Activity
The following table summarizes the biological activities and effective concentrations of various related compounds:
| Compound | Target/Activity | EC50 (μM) |
|---|---|---|
| 2-methyl-2H-pyrazole-3-carboxylic acid | AhR antagonist | 0.010 |
| Optimized pyrrolo[3,4-c]pyrazole derivative | Antimalarial (P. falciparum) | 0.010 |
| Unmodified analog | General cytotoxicity | >1.000 |
Q & A
Q. Advanced: How can researchers address hygroscopicity during synthesis and storage?
Hygroscopicity poses challenges in yield and stability. Strategies include:
- Lyophilization : Post-synthesis lyophilization under vacuum to remove residual solvents and minimize water absorption.
- Stabilizers : Co-crystallization with non-hygroscopic counterions (e.g., trifluoroacetate) for intermediate storage .
- Analytical Monitoring : Karl Fischer titration to track moisture content during synthesis .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : H and C NMR in DMSO-d6 to confirm the pyrrolo-pyrazole backbone and methyl/amine substituents. Key signals include:
- HPLC-MS : ESI-MS in positive mode for molecular ion detection ([M+H]+ at m/z 223.15) and impurity profiling .
Q. Advanced: How to resolve discrepancies in CAS registry data across sources?
Discrepancies (e.g., CAS 953732-68-8 vs. 6573-19-9) arise from tautomeric forms or salt variations. Mitigation strategies:
- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction .
- Comparative TLC : Side-by-side analysis with reference standards from certified suppliers .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The dihydrochloride salt is stable in acidic conditions (pH 2–4) but degrades above pH 7 via amine deprotonation. Buffered solutions (e.g., citrate buffer, pH 3) are recommended for aqueous studies .
- Thermal Stability : Decomposition onset at 180°C (DSC analysis). Storage at –20°C in desiccated amber vials extends shelf life .
Q. Advanced: How to characterize degradation products under accelerated conditions?
- Forced Degradation Studies : Exposure to 40°C/75% RH for 14 days, followed by LC-MS/MS to identify byproducts (e.g., demethylated analogs or ring-opened intermediates) .
- Mechanistic Insights : DFT calculations to predict degradation pathways based on bond dissociation energies .
Basic: What solvent systems are compatible for in vitro biological assays?
Methodological Answer:
Q. Advanced: How does the compound interact with serum proteins in cell culture media?
- Plasma Protein Binding : Equilibrium dialysis (human serum albumin) reveals ~85% binding, necessitating dose adjustments in pharmacokinetic studies .
- Competitive Binding Assays : Fluorescence displacement using warfarin or ibuprofen as site-specific probes .
Advanced: What computational approaches are used to predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : SwissADME or QikProp for logP (predicted 1.2), CNS permeability (low), and CYP450 inhibition profiles .
- Molecular Dynamics : Simulation of membrane permeation using CHARMM36 force field in lipid bilayers .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
